(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate
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Overview
Description
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate is a complex organic compound that features a furan ring, an isoxazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and isoxazole intermediates, followed by their coupling with the benzoate ester.
Preparation of Furan Intermediate: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Preparation of Isoxazole Intermediate: The isoxazole ring can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.
Coupling Reaction: The final step involves the esterification of the furan and isoxazole intermediates with 2-(ethylthio)benzoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Isoxazolines and other reduced derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The furan and isoxazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
(5-(Furan-2-yl)isoxazol-3-yl)methyl benzoate: Lacks the ethylthio group, which may affect its biological activity.
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)benzoate: Similar structure but with a methylthio group instead of an ethylthio group.
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(propylthio)benzoate: Contains a propylthio group, which may influence its chemical properties.
Uniqueness
The presence of the ethylthio group in (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved biological activity compared to similar compounds.
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-ethylsulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-2-23-16-8-4-3-6-13(16)17(19)21-11-12-10-15(22-18-12)14-7-5-9-20-14/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTMWCKTNVXZJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)OCC2=NOC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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